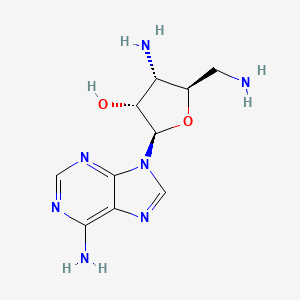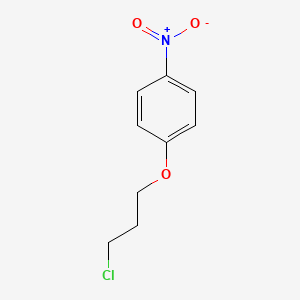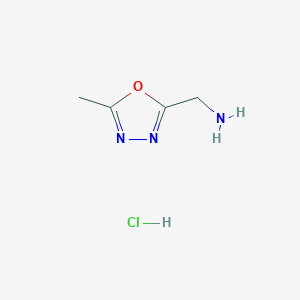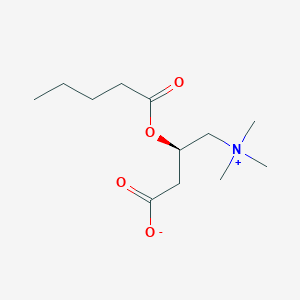
(E)-7-Methyl-3-methyleneocta-4,6-dien-2-ol
Übersicht
Beschreibung
(E)-7-Methyl-3-methyleneocta-4,6-dien-2-ol , also known by its chemical formula C<sub>10</sub>H<sub>16</sub>O , is a compound with intriguing properties. Its systematic IUPAC name is (4E)-7-Methyl-3-methylene-4,6-octadien-2-ol . Let’s explore further.
Molecular Structure Analysis
The molecular structure of (E)-7-Methyl-3-methyleneocta-4,6-dien-2-ol reveals its fascinating features. It consists of a seven-carbon chain with a methyl group at position 7 and a methylene group at position 3. The E configuration indicates that the double bond between carbons 4 and 5 is in the trans orientation. The hydroxyl group at position 2 adds to its reactivity.
Chemical Reactions Analysis
While specific reactions involving this compound may vary, it likely participates in Diels-Alder reactions , oxidations , and isomerizations . Investigating its behavior under different conditions would provide valuable insights.
Physical And Chemical Properties Analysis
- Physical Properties :
- Melting Point : Notable for its solid-state behavior, but specific values require experimental determination.
- Boiling Point : Again, experimental data is essential for accurate characterization.
- Solubility : Solubility in various solvents impacts its practical use.
- Chemical Properties :
- Reactivity : The double bond and hydroxyl group make it susceptible to reactions.
- Stability : Investigate stability under different conditions (e.g., pH, temperature).
Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Synthesis
(E)-7-Methyl-3-methyleneocta-4,6-dien-2-ol and its related compounds have been studied for their chemical transformation capabilities. For instance, Klimova et al. (2004) explored the synthesis and chemical transformations of related compounds, which undergo cationic cycloaddition and form products through linear and cyclodimerization mechanisms (Klimova et al., 2004). Similarly, Kraft and Berthold (2008) synthesized macrocyclic musk odorants using related dienes, showcasing their potential in fragrance chemistry (Kraft & Berthold, 2008).
Detection and Analysis Techniques
The compound has also been studied in the context of detection and analysis of volatile organic compounds (VOCs). Leibrock and Huey (2000) investigated the reactions of benzene cations with various VOCs, including isoprene and other conjugated dienes, demonstrating their role in sensitive detection techniques (Leibrock & Huey, 2000).
Biosynthesis and Polymerization
In biosynthesis research, Scheid et al. (1982) identified Δ 23 sterols in maize, indicating the role of related dienes in plant biochemistry (Scheid, Rohmer, & Benveniste, 1982). Ricci et al. (2009) focused on the synthesis and characterization of polymers from 1,3-dienes, shedding light on their applications in material science (Ricci, Leone, Boglia, Boccia, & Zetta, 2009).
Applications in Chemistry and Biology
Jones et al. (1977) characterized and synthesized volatile compounds from defensive secretions of some species, indicating the ecological and biological relevance of these compounds (Jones, Meinwald, Hicks, & Eisner, 1977). In the realm of organic chemistry, Kimura et al. (2006) demonstrated the regio- and stereoselective nickel-catalyzed homoallylation of aldehydes with 1,3-dienes, revealing their importance in synthetic methodologies (Kimura, Ezoe, Mori, Iwata, & Tamaru, 2006).
Safety And Hazards
Safety considerations are crucial:
- Toxicity : Assess its toxicity profile through in vitro and in vivo studies.
- Handling : Proper handling, storage, and disposal protocols are essential.
- Environmental Impact : Evaluate its impact on ecosystems.
Zukünftige Richtungen
- Biological Studies : Investigate its potential as a drug lead or natural product.
- Synthetic Routes : Develop efficient synthetic methods.
- Applications : Explore applications in medicine, agriculture, or materials science.
Eigenschaften
IUPAC Name |
(4E)-7-methyl-3-methylideneocta-4,6-dien-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8(2)6-5-7-9(3)10(4)11/h5-7,10-11H,3H2,1-2,4H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWZGIXBGZQLQQ-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C)C=CC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=C)/C=C/C=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401021209 | |
| Record name | (E)-7-Methyl-3-methyleneocta-4,6-dien-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-7-Methyl-3-methyleneocta-4,6-dien-2-ol | |
CAS RN |
22451-63-4 | |
| Record name | (4E)-7-Methyl-3-methylene-4,6-octadien-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22451-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-7-Methyl-3-methyleneocta-4,6-dien-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022451634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-7-Methyl-3-methyleneocta-4,6-dien-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-7-methyl-3-methyleneocta-4,6-dien-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[5-(carboxymethyl)thiophen-2-yl]butanoic Acid](/img/structure/B1624396.png)

![4-[2-[4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-oxoethyl]piperidine-1-carboxamide](/img/structure/B1624398.png)



